molecular formula C11H15NOS B3015405 4-[(Phenylsulfanyl)methyl]morpholine CAS No. 10316-03-7

4-[(Phenylsulfanyl)methyl]morpholine

Cat. No.: B3015405
CAS No.: 10316-03-7
M. Wt: 209.31
InChI Key: POIFALRUWQDRJC-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]morpholine is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol It is characterized by the presence of a morpholine ring substituted with a phenylsulfanyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with a phenylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where morpholine reacts with a phenylsulfanyl methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(Phenylsulfanyl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(Phenylsulfanyl)methyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(Phenylsulfanyl)methyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The morpholine ring provides additional stability and specificity to the compound’s binding affinity .

Comparison with Similar Compounds

Uniqueness: 4-[(Phenylsulfanyl)methyl]morpholine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

4-(phenylsulfanylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-4-11(5-3-1)14-10-12-6-8-13-9-7-12/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIFALRUWQDRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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